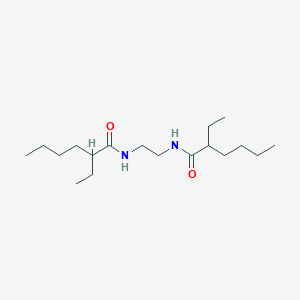
Hexanamide, N,N'-1,2-ethanediylbis[2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] is a chemical compound with the molecular formula C18H36N2O2 It is a derivative of hexanamide, characterized by the presence of an ethanediyl group linking two hexanamide units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] typically involves the reaction of hexanamide with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves large-scale synthesis using batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, a key enzyme in the glucose metabolic pathway of certain bacteria. This inhibition disrupts the metabolic processes of the bacteria, leading to their death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] can be compared with other similar compounds such as:
N,N’-ethane-1,2-diyldihexanamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Hexanamide: The parent compound, which lacks the ethanediyl linkage and has different reactivity and applications.
The uniqueness of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
10525-46-9 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(2-ethylhexanoylamino)ethyl]hexanamide |
InChI |
InChI=1S/C18H36N2O2/c1-5-9-11-15(7-3)17(21)19-13-14-20-18(22)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
YOEKKXHRLUPFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCNC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















